1-[(3,4-dimethylphenyl)sulfonyl]-2-methyl-5-nitro-1H-benzimidazole
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Overview
Description
1-[(3,4-dimethylphenyl)sulfonyl]-2-methyl-5-nitro-1H-benzimidazole is a synthetic organic compound that belongs to the benzimidazole class of compounds Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
The synthesis of 1-[(3,4-dimethylphenyl)sulfonyl]-2-methyl-5-nitro-1H-benzimidazole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Sulfonylation: The sulfonyl group can be introduced by reacting the nitro-substituted benzimidazole with a sulfonyl chloride derivative of 3,4-dimethylphenyl.
Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or other methylating agents.
Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to improve yield and purity.
Chemical Reactions Analysis
1-[(3,4-dimethylphenyl)sulfonyl]-2-methyl-5-nitro-1H-benzimidazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(3,4-dimethylphenyl)sulfonyl]-2-methyl-5-nitro-1H-benzimidazole has several scientific research applications, including:
Pharmaceuticals: It can be used as a lead compound for developing new drugs due to its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(3,4-dimethylphenyl)sulfonyl]-2-methyl-5-nitro-1H-benzimidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, if used as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with essential cellular processes.
Comparison with Similar Compounds
1-[(3,4-dimethylphenyl)sulfonyl]-2-methyl-5-nitro-1H-benzimidazole can be compared with other benzimidazole derivatives, such as:
2-methyl-5-nitro-1H-benzimidazole: Lacks the sulfonyl and dimethylphenyl groups, which may result in different biological activities and chemical reactivity.
1-[(4-methylphenyl)sulfonyl]-2-methyl-5-nitro-1H-benzimidazole: Similar structure but with a different substitution pattern on the phenyl ring, potentially leading to variations in its properties and applications.
The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)sulfonyl-2-methyl-5-nitrobenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-10-4-6-14(8-11(10)2)24(22,23)18-12(3)17-15-9-13(19(20)21)5-7-16(15)18/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIPRRYTHWHVMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2C(=NC3=C2C=CC(=C3)[N+](=O)[O-])C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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